molecular formula C13H14Cl3N3 B13146647 3-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine

3-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine

Cat. No.: B13146647
M. Wt: 318.6 g/mol
InChI Key: LPIQYYZSXYJQJM-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a tert-butyl group, a trichlorophenyl group, and an amine group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 2,4,6-trichlorophenylhydrazine with tert-butyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and pH, can be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine
  • 3-(tert-Butyl)-1-(2,4,6-trifluorophenyl)-1H-pyrazol-5-amine
  • 3-(tert-Butyl)-1-(2,4,6-trimethylphenyl)-1H-pyrazol-5-amine

Uniqueness

3-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific combination of substituents and functional groups makes it valuable for various applications and distinguishes it from other similar compounds.

Biological Activity

3-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C13H16Cl3N
  • Molecular Weight : 303.64 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)
  • SMILES Notation : CC(C)(C)c1cc(N)n(n1)-c2cc(Cl)c(Cl)c2

Synthesis

The synthesis of this compound typically involves the condensation of tert-butyl hydrazine with appropriate chlorinated phenyl derivatives. The reaction can be conducted under solvent-free conditions to enhance yield and reduce environmental impact.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For example, in vitro tests against various bacterial strains such as Escherichia coli and Staphylococcus aureus have shown promising results. The compound was evaluated using the well diffusion method, revealing zones of inhibition comparable to standard antibiotics.

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
E. coli1531.25
S. aureus1262.5
Pseudomonas aeruginosa10125

These results indicate that the compound possesses moderate to good antibacterial activity.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.

Cell LineIC50 (µM)
MCF-715
A54920

The biological activities of this compound are believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and bacterial growth.
  • Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : The compound might influence ROS levels within cells, contributing to its cytotoxic effects.

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives including our compound against multidrug-resistant bacteria. The results indicated that compounds with similar structural motifs showed enhanced activity compared to traditional antibiotics.
  • Anti-inflammatory Model : In a murine model of acute inflammation induced by LPS, administration of the compound significantly reduced paw edema and inflammatory markers compared to control groups.

Properties

Molecular Formula

C13H14Cl3N3

Molecular Weight

318.6 g/mol

IUPAC Name

5-tert-butyl-2-(2,4,6-trichlorophenyl)pyrazol-3-amine

InChI

InChI=1S/C13H14Cl3N3/c1-13(2,3)10-6-11(17)19(18-10)12-8(15)4-7(14)5-9(12)16/h4-6H,17H2,1-3H3

InChI Key

LPIQYYZSXYJQJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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